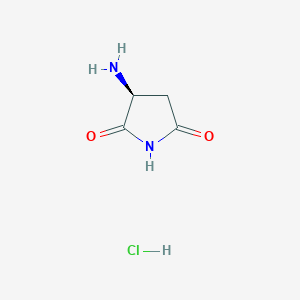

(3S)-3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its chiral nature, which means it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. The chemical formula for this compound is C4H8ClNO2, and it is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride typically involves the use of chiral catalysts and chiral inducers to ensure the desired chiral characteristics of the product. One common method involves the reaction of a suitable precursor with hydrochloric acid under controlled conditions to yield the hydrochloride salt of the compound. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through crystallization or other separation techniques to achieve the desired purity levels required for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Aplicaciones Científicas De Investigación

(3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral drugs.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is used in the production of catalysts and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby modulating neurological functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- (S)-3-Hydroxypyrrolidine Hydrochloride

- (S)-3-Pyrrolidinol Hydrochloride

- (S)-3-Hydroxyprolinol Hydrochloride

Comparison: (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride is unique due to its specific chiral configuration and the presence of both amino and dione functional groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis .

Actividad Biológica

(3S)-3-Aminopyrrolidine-2,5-dione hydrochloride is a cyclic compound with significant biological activity, particularly noted for its role as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes an amino group and two carbonyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biochemical assays and therapeutic applications. Its chiral nature allows for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibition of human carbonic anhydrase isoenzymes hCA I and hCA II. These enzymes are vital for physiological processes such as respiration and acid-base balance. The compound's ability to selectively inhibit these isoenzymes suggests potential therapeutic implications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain types of cancer.

Antitumor Activity

Research indicates that this compound can enhance the antitumor efficacy of methotrexate in murine leukemia models. This suggests that it may serve as an adjunctive therapeutic agent in cancer treatment, potentially improving the outcomes of established chemotherapeutic regimens.

The compound's interaction with carbonic anhydrase isoenzymes indicates that it may modulate cellular signaling pathways and gene expression, influencing cellular metabolism and function. Studies have shown that it can affect cell cultures by altering metabolic pathways associated with growth and proliferation.

Comparative Analysis

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| (3S)-1-Benzyl-3-amino-pyrrolidine-2,5-dione | Similar pyrrolidine structure with a benzyl group | Enhanced lipophilicity; potential CNS activity |

| (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | Contains two isopropyl groups on a piperazine ring | Increased steric hindrance; unique pharmacokinetics |

| 4-(Aminomethyl)pyrrolidine | Linear structure with an amino group | Different reactivity profile; less cyclic stability |

This comparative analysis highlights how this compound's unique configuration contributes to its specific biological activity profile.

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits hCA I and hCA II with IC50 values in the low micromolar range. This inhibition was confirmed through kinetic studies which revealed competitive inhibition mechanisms.

- Antitumor Efficacy : A murine model study showed that co-administration of methotrexate with this compound resulted in a statistically significant reduction in tumor size compared to methotrexate alone. The findings suggest a synergistic effect that warrants further investigation in clinical settings.

Propiedades

IUPAC Name |

(3S)-3-aminopyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCBUSTHUTKRU-DKWTVANSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.